molecular formula C10H11NO2 B14252731 N-[(1E)-2-Methoxyethylidene]benzamide CAS No. 239439-25-9

N-[(1E)-2-Methoxyethylidene]benzamide

Cat. No.: B14252731
CAS No.: 239439-25-9
M. Wt: 177.20 g/mol
InChI Key: DEISKHJJEMPHIW-UHFFFAOYSA-N
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Description

N-[(1E)-2-Methoxyethylidene]benzamide is a chemical compound featuring a benzamide core conjugated with a methoxyethylidene functional group in an (E) configuration. This molecular architecture, which includes an amide group and an alkene, is of significant interest in medicinal chemistry research . Benzamide derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents due to their versatile biological activities and presence in various pharmacologically active molecules . The specific stereochemistry and functional groups present in this compound make it a valuable intermediate for synthesizing more complex molecules and for studying structure-activity relationships. Researchers utilize this compound primarily in pharmaceutical development, particularly in projects aimed at discovering new enzyme inhibitors and receptor modulators. Its amide functionality serves as a crucial hydrogen-bonding domain, a common feature in many anticonvulsant and neuroactive drug candidates, suggesting potential applications in neurological disorder research . The alkene group, with its specific (E) configuration, contributes to the molecule's structural rigidity and can influence its interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

239439-25-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-methoxyethylidene)benzamide

InChI

InChI=1S/C10H11NO2/c1-13-8-7-11-10(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

DEISKHJJEMPHIW-UHFFFAOYSA-N

Canonical SMILES

COCC=NC(=O)C1=CC=CC=C1

Origin of Product

United States

Reaction Mechanisms and Pathways of N 1e 2 Methoxyethylidene Benzamide Transformations

Mechanistic Investigations of Directed C-H Functionalization

Directed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. The N-alkoxy amide functionality has proven to be a versatile directing group in this context, facilitating a range of transformations catalyzed by transition metals.

Role of N-Alkoxy Amide Directing Groups in Transition Metal Catalysis (e.g., Pd, Rh, Ru)

The N-alkoxy amide group, particularly the N-methoxy amide, serves as an effective directing group in C-H activation reactions catalyzed by palladium (Pd), rhodium (Rh), and ruthenium (Ru). This directing ability stems from the capacity of the amide oxygen and the methoxy (B1213986) oxygen to coordinate to the metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond, typically at the ortho-position of the benzamide (B126) ring.

Palladium catalysis has been extensively employed for the C-H functionalization of N-alkoxybenzamides. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. For instance, N-methoxy amides have been utilized in palladium-catalyzed annulation reactions with arynes to produce dibenzosultams. rsc.org Mechanistic studies suggest that the reaction proceeds through a rate-determining C-H bond cleavage. rsc.org

Rhodium(III) catalysts are also highly effective in promoting C-H activation directed by N-alkoxy amides. These systems have been used for a variety of transformations, including oxidative annulations with alkynes and enynes. colab.ws Interestingly, the N-methoxy group can influence the reaction pathway, with computational studies suggesting that its presence can lead to different intermediates compared to other N-substituents like N-pivaloyloxy groups. acs.org In some cases, N-methoxybenzamides can even act as aminating agents in Rh(III)-catalyzed reactions.

Ruthenium catalysts, while perhaps less explored than palladium and rhodium in this specific context, have also been shown to be effective for C-H functionalization directed by amide groups. The principles of directed C-H activation are similar, involving the formation of a ruthenacycle intermediate to facilitate the desired bond formation.

A summary of representative transition metal-catalyzed C-H functionalization reactions involving N-alkoxy amide directing groups is presented in the table below.

CatalystCoupling PartnerProduct TypeReference
Palladium(II)ArynesDibenzosultams rsc.org
Rhodium(III)AlkynesPhenanthridinones researchgate.net
Rhodium(III)EnynesN- or O-annulated heterocycles colab.ws

Detailed Studies of Cyclometalation and Oxidative Coupling Pathways

The mechanism of directed C-H functionalization hinges on the formation of a cyclometalated intermediate. For N-alkoxybenzamides, this typically involves the coordination of the amide oxygen to the metal center, followed by an intramolecular C-H bond activation.

Computational studies on the cyclometalation of related systems with palladium acetate (B1210297) have shed light on this process. The rate-limiting step is proposed to be the electrophilic attack of the palladium on an ortho C-H bond, leading to the formation of an agostic complex. st-andrews.ac.uk This is followed by a nearly barrierless intramolecular deprotonation by the acetate ligand via a six-membered transition state to form the stable palladacycle. st-andrews.ac.uk This palladacycle is a key intermediate that can then undergo further reactions, such as insertion of an alkyne or an alkene, followed by reductive elimination to afford the final product and regenerate the active catalyst.

The oxidative coupling pathway often involves a Pd(II)/Pd(IV) or a Rh(III)/Rh(I) catalytic cycle. In a typical palladium-catalyzed reaction, after the formation of the palladacycle, the coupling partner (e.g., an alkyne) inserts into the Pd-C bond. The resulting intermediate can then undergo reductive elimination to form the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. Alternatively, a Pd(IV) intermediate can be formed through oxidation, which then undergoes reductive elimination.

In rhodium-catalyzed oxidative annulations, a similar pathway is proposed. A rhodacycle is formed via C-H activation, followed by alkyne insertion. The subsequent reductive elimination furnishes the annulated product and a Rh(I) species, which is then oxidized back to Rh(III). unirioja.es The choice of oxidant can significantly influence the reaction's chemoselectivity. unirioja.es

Photocatalytic and Dual Catalysis Mechanisms

In recent years, the use of visible light to drive chemical reactions has gained significant traction, offering mild and sustainable alternatives to traditional thermal methods. Benzamides, including N-alkoxy derivatives, have been successfully employed in such photocatalytic and dual catalytic systems.

Visible-Light-Driven Transformations Involving Benzamides

Visible-light photoredox catalysis can be utilized to generate reactive intermediates from benzamide derivatives. For example, the annulation of benzoamidyl radicals with alkenes has been achieved using an iridium-based photocatalyst. researchgate.net In these reactions, N-aminopyridinium salts serve as precursors to the benzoamidyl radicals under visible light irradiation. researchgate.net The reaction pathway can be controlled to yield either [3+2] or [4+2] annulation products depending on the nature of the alkene substrate. researchgate.net

Another example is the visible-light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(VI) nitrido complex, showcasing the potential for photocatalysis to effect transformations on amine functionalities that can be present in more complex benzamide derivatives. rsc.org

The following table summarizes selected visible-light-driven transformations involving benzamide derivatives.

PhotocatalystBenzamide DerivativeCoupling PartnerProduct TypeReference
fac-Ir(ppy)3N-aminopyridinium saltsAlkenesOxazolines or Dihydroisoquinolinones researchgate.net
Osmium(VI) nitrido complexN-alkylamines-N-dealkylated amines rsc.org

Synergistic Catalytic Systems for C-H Annulation

The combination of transition metal catalysis with photoredox catalysis, often referred to as dual catalysis, has emerged as a powerful strategy for C-H functionalization. This approach allows for the generation of reactive intermediates under mild conditions that might not be accessible through thermal pathways alone.

A notable example is the synergistic combination of rhodium and photoredox catalysis for the direct, oxidative C-H olefination of arylamides. d-nb.infonih.govkaust.edu.sa In this system, a rhodium catalyst is responsible for the C-H activation and olefination, while a photoredox catalyst, upon irradiation with visible light, facilitates the regeneration of the active rhodium catalyst. d-nb.info This dual catalytic system allows the reaction to proceed at lower temperatures and with low catalyst loadings. d-nb.info The reduction potential of the photocatalyst is a critical parameter for the efficient recycling of the rhodium catalyst. d-nb.info

Rearrangement Reactions Involving Benzamide Derivatives

The structural framework of N-[(1E)-2-Methoxyethylidene]benzamide, which is an oxime ether derivative of a benzoyl compound, makes it and related structures susceptible to certain types of rearrangement reactions.

One of the most relevant rearrangements is the Beckmann rearrangement, which involves the transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through the migration of the group anti to the leaving group on the oxime nitrogen. wikipedia.org For an oxime ether like this compound, activation of the methoxy group to a better leaving group would be required to initiate the rearrangement. The reaction is stereospecific, with the geometry of the oxime determining which group migrates. wikipedia.org A variety of reagents can promote the Beckmann rearrangement, including strong acids, tosyl chloride, and phosphorus pentachloride. wikipedia.org

Another related transformation is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom. While not directly applicable to this compound itself, it is a key reaction of the parent benzamide structure. The Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate, is another related transformation that leads to the formation of an isocyanate, which can be trapped to form various nitrogen-containing functional groups.

These rearrangement reactions highlight the potential for skeletal reorganization within benzamide derivatives, offering pathways to structurally diverse products.

Beckmann Rearrangement Principles for Oxime-Amide Conversions

The Beckmann rearrangement is a cornerstone reaction in organic synthesis that converts an oxime into an amide, a transformation directly relevant to the formation of the amide bond in structures like this compound. masterorganicchemistry.combyjus.com This acid-catalyzed reaction proceeds from a ketoxime or aldoxime precursor. chemistrysteps.com

The mechanism is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, which transforms it into a good leaving group (water). masterorganicchemistry.comjk-sci.com The pivotal step of the reaction is a concerted 1,2-shift, where the alkyl or aryl group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom, leading to the simultaneous expulsion of a water molecule. chemistrysteps.comorganic-chemistry.org This migration avoids the formation of an unstable nitrene intermediate and instead produces a stabilized nitrilium ion. chemistrysteps.comjk-sci.com

The resulting nitrilium ion is a potent electrophile. chemistrysteps.com It is subsequently attacked by a water molecule present in the reaction medium. masterorganicchemistry.com This addition forms an imidic acid (or enol-form of an amide), which then rapidly tautomerizes to the more stable amide product. masterorganicchemistry.comchemistrysteps.com The stereospecificity of the migration (the group anti to the hydroxyl group is the one that migrates) is a key feature of this reaction, although isomerization of the oxime starting material can sometimes occur under acidic conditions, potentially leading to a mixture of products. chemistrysteps.comjk-sci.com

Table 1: Key Stages of the Beckmann Rearrangement
Stage Description
Activation Protonation of the oxime hydroxyl group by an acid catalyst to form a good leaving group (H₂O).
Migration Concerted masterorganicchemistry.comorganic-chemistry.org-shift of the group anti-periplanar to the leaving group onto the nitrogen atom.
Intermediate Formation Expulsion of water to form a linear, electrophilic nitrilium ion.
Hydrolysis & Tautomerization Nucleophilic attack by water on the nitrilium ion, followed by deprotonation and tautomerization to yield the final amide.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) in Nitrile Formation

Nucleophilic Aromatic Substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.org An intramolecular SNAr reaction involves a nucleophile and the aromatic ring being part of the same molecule, leading to the formation of a new ring.

While the direct intramolecular conversion of this compound to a nitrile via SNAr is not a standard pathway, the principles of intramolecular SNAr can be applied to understand how a related precursor could cyclize. The formation of a nitrile group in such a context would be a subsequent step after the initial cyclization.

The mechanism for a hypothetical intramolecular SNAr reaction would involve the following key steps:

Nucleophilic Attack: A nucleophilic center within the side chain of an appropriately substituted aromatic ring attacks the carbon atom bearing the leaving group (ipso-carbon). This attack is facilitated by the presence of EWGs (e.g., -NO₂) which delocalize the negative charge of the intermediate. wikipedia.org

Formation of a Meisenheimer Complex: This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is the reason why EWGs are required. wikipedia.org

Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide). This is typically the rate-determining step.

For such a reaction to lead to nitrile formation, one could envision a scenario where the cyclization product undergoes further rearrangement or elimination. For instance, if the intramolecular nucleophile were a nitrogen atom from a different functional group, the resulting heterocyclic intermediate could potentially fragment under certain conditions to yield a nitrile. The synthesis of nitriles is more commonly achieved through methods like the dehydration of primary amides or the substitution of alkyl halides with cyanide salts. libretexts.orgchemistrysteps.com

Mechanistic Aspects of Anionic Fries Rearrangements

The Anionic Fries rearrangement is a powerful synthetic tool for the regioselective synthesis of ortho-functionalized aromatic compounds. semanticscholar.org This reaction involves a 1,3-O→C migration of an acyl or carbamoyl (B1232498) group on an aromatic ring. rsc.orgresearchgate.net It is mechanistically distinct from the classic acid-catalyzed Fries rearrangement.

The process is initiated by the deprotonation of the aromatic ring at the position ortho to an oxygen-bearing directing group, such as a carbamate (B1207046) or carbonate. rsc.orguwa.edu.au This is typically achieved using a strong organolithium base like n-butyllithium or sec-butyllithium. The directing group facilitates the selective removal of a proton from the adjacent position.

Once the ortho-lithiated species (an aryl anion) is formed, a rapid intramolecular transfer of the acyl or carbamoyl group from the oxygen atom to the negatively charged carbon atom occurs upon warming. researchgate.net The driving force for this migration is the formation of a more stable lithium phenoxide, which is significantly more stable than the initial aryl anion. researchgate.net The final ortho-hydroxycarbonyl compound is obtained after an aqueous workup which protonates the phenoxide. rsc.org The intramolecular nature of the acyl transfer allows for excellent control of regioselectivity, yielding predominantly the ortho-substituted product. semanticscholar.org

Table 2: Comparison of Rearrangement Principles
Reaction Key Intermediate Driving Force
Beckmann Rearrangement Nitrilium ionFormation of a stable amide; expulsion of water.
Anionic Fries Rearrangement ortho-Lithiated aryl anionFormation of a highly stable lithium phenoxide.

Nucleophilic and Electrophilic Activation of this compound

The N-acyl imine functionality C=N-C=O is the central feature of this compound, and it can be activated to react with both nucleophiles and electrophiles.

Electrophilic Activation: Imines are generally less electrophilic than their corresponding ketones or aldehydes. nih.gov However, their reactivity can be significantly enhanced through electrophilic activation. This is typically achieved by using a Brønsted or Lewis acid catalyst. nih.govresearchgate.net The acid protonates or coordinates to the lone pair of electrons on the imine nitrogen atom. nih.gov This process generates a highly reactive N-acyliminium ion. whiterose.ac.uk

In this cationic intermediate, the positive charge is delocalized across the nitrogen and carbon atoms, which drastically increases the electrophilicity of the imine carbon. This activated intermediate is then highly susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the imine carbon. nih.govlibretexts.org The formation of the iminium ion is a key step in many reactions, including the Mannich reaction and Pictet-Spengler synthesis.

Nucleophilic Activation: The imine nitrogen atom possesses a lone pair of electrons, bestowing it with nucleophilic and basic character. nih.gov In the absence of an acid catalyst, the imine can act as a nucleophile in reactions with strong electrophiles. For example, it can be acylated at the nitrogen atom by reactive acylating agents like acid chlorides. nih.gov This reaction forms an N-acyliminium species, which, as discussed above, is a potent electrophile. whiterose.ac.uk The dual reactivity allows the imine functional group to participate in a diverse array of chemical transformations, serving as either the electrophilic or nucleophilic partner depending on the reaction conditions and the nature of the reacting species. nih.gov

Spectroscopic and Computational Characterization of N 1e 2 Methoxyethylidene Benzamide

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for determining the precise structure and conformation of a molecule. Each technique probes different aspects of the molecular structure, and together they provide a detailed picture of the compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzamide (B126) group, the methoxy (B1213986) group protons, and the ethylidene proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) between adjacent protons would help to confirm the connectivity and stereochemistry, particularly the (E)-configuration of the imine double bond.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the imine carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of these carbons provide insight into their hybridization and bonding.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would provide direct information about the electronic environment of the nitrogen atom in the amide linkage. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization and conjugation effects.

Table 1: Hypothetical NMR Spectroscopic Data for N-[(1E)-2-Methoxyethylidene]benzamide (Note: This table is for illustrative purposes only, as no experimental data was found.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Amide N-H---
Aromatic C-H---
Imine C-H---
Methoxy C-H₃---
Carbonyl C=O---
Imine C=N---
Aromatic C---
Methoxy C---

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), the C=N stretch of the imine, and the C-O stretch of the methoxy group, as well as aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=N and aromatic ring vibrations are often strong in Raman spectra.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3400-3200Weak
C-H Stretch (Aromatic)3100-3000Strong
C-H Stretch (Aliphatic)3000-2850Moderate
C=O Stretch (Amide I)1680-1630Moderate
C=N Stretch (Imine)1690-1640Strong
N-H Bend (Amide II)1640-1550Weak
C=C Stretch (Aromatic)1600-1450Strong
C-O Stretch (Methoxy)1275-1000Moderate

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. DFT calculations could be used to optimize the geometry of this compound and to calculate various ground-state properties, such as bond lengths, bond angles, and vibrational frequencies. The calculated properties can be compared with experimental data to validate the computational model.

Table 3: Illustrative DFT-Calculated Ground State Properties of this compound (Note: This table is for illustrative purposes only, as no computational data was found.)

PropertyCalculated Value
Total Energy (Hartree)-
Dipole Moment (Debye)-
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-

The flexibility of this compound arises from the rotation around single bonds, such as the C-N amide bond and the C-C bond connecting the imine to the benzamide group. A conformational analysis, typically performed using computational methods, would involve mapping the potential energy surface of the molecule as a function of key dihedral angles. This analysis would identify the low-energy conformers and the energy barriers between them, providing a deeper understanding of the molecule's dynamic behavior.

Molecular Orbital Theory and Electronic Structure Elucidation

Molecular orbital (MO) theory provides a powerful lens through which to understand the electronic properties and reactivity of molecules. The distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electronic structure is defined by the conjugation between the phenyl ring, the amide group, and the C=N double bond. The HOMO is expected to be a π-orbital with significant contributions from the benzamide fragment, particularly the phenyl ring and the nitrogen and oxygen lone pairs. This orbital is associated with the molecule's ability to donate electrons. The LUMO, conversely, is anticipated to be a π* anti-bonding orbital, primarily localized over the conjugated system, and represents the molecule's capacity to accept electrons.

Computational studies on structurally similar N-acylhydrazones, often employing Density Functional Theory (DFT), reveal HOMO-LUMO energy gaps that are indicative of stable, yet reactive molecules. ekb.egmdpi.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and greater polarizability. nih.gov The presence of the electron-donating methoxy group in this compound would be expected to raise the energy of the HOMO, potentially leading to a slightly smaller energy gap compared to unsubstituted analogues.

To illustrate the typical range of these values for related compounds, the following interactive data table presents calculated electronic properties for a selection of N-acylhydrazone and benzamide derivatives from the literature. These values were typically obtained using DFT methods, such as B3LYP with various basis sets. nih.govekb.egmdpi.com

This table presents representative data from computational studies on compounds structurally related to this compound to illustrate expected values.

The analysis of the molecular orbitals would also reveal the distribution of electron density. The electrostatic potential map, another output of such computational studies, would likely show negative potential around the carbonyl oxygen and the nitrogen of the imine, indicating these as sites for electrophilic attack. Conversely, the amide proton and aromatic protons would exhibit positive potential.

Interaction Energy Decomposition Analysis (e.g., SAPT)

In the condensed phase, the properties and structure of this compound are governed by a variety of intermolecular forces. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for dissecting the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). mdpi.comnih.govnih.gov This analysis provides a detailed understanding of the nature and strength of non-covalent interactions. nih.gov

For this compound, intermolecular interactions would likely be dominated by hydrogen bonding and π-π stacking. The amide moiety provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong, directional hydrogen bonds. These interactions are primarily electrostatic and inductive in nature. Furthermore, the presence of the phenyl ring facilitates π-π stacking interactions between molecules, which are driven by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces.

The following interactive data table summarizes the results of a representative SAPT analysis for a benzamide dimer, illustrating the contribution of different energy components to the total interaction energy. The values are typically reported in kcal/mol. mdpi.com

This table presents representative data from a SAPT analysis of a benzamide dimer to illustrate the expected contributions to the interaction energy for this compound.

Stereochemical Investigations of N 1e 2 Methoxyethylidene Benzamide

Configurational Stability and Isomerization Pathways

The defining stereochemical feature of N-[(1E)-2-Methoxyethylidene]benzamide is the configuration at the C=N double bond. The "(1E)" designation indicates that the higher priority groups on each atom of the double bond (the benzamide (B126) group on nitrogen and the methoxymethyl group on carbon) are on opposite sides. This E-isomer is generally expected to be the thermodynamically more stable form compared to its Z-isomer counterpart due to reduced steric hindrance between the bulky benzamide and the substituents on the ethylidene carbon.

The configurational stability of such imino ethers is not absolute. Isomerization between the E and Z forms can occur, typically through a process of rotation around the C=N single bond in a protonated or Lewis acid-activated intermediate. google.com Studies on related unsymmetrical ketoxime ethers have shown that Lewis acids such as titanium tetrachloride or boron trifluoride can efficiently catalyze E/Z isomerization even under mild conditions. google.com

The isomerization pathway can be envisioned as proceeding through:

Coordination: A Lewis acid or proton coordinates to the nitrogen atom, weakening the C=N pi-bond.

Rotation: Rotation occurs around the now more single-bond-like C-N bond.

De-coordination: The acid is released, and the C=N double bond is reformed, yielding a mixture of E and Z isomers.

The equilibrium position is dictated by the relative thermodynamic stabilities of the two isomers. For this compound, the E isomer is predicted to be favored.

Table 1: Predicted Relative Stability of N-(2-Methoxyethylidene)benzamide Isomers This table presents hypothetical data based on general principles of steric hindrance in E/Z isomers.

IsomerStructureKey Steric InteractionPredicted Relative Energy (kcal/mol)Predicted Equilibrium Ratio (E:Z) at 298 K
(1E) (Structure of E isomer)Minimal interaction between benzoyl and methoxymethyl groups.0 (Reference)>95:5
(1Z) (Structure of Z isomer)Significant steric repulsion between the bulky benzoyl group and the methoxymethyl group.> 2

Computational studies on analogous metalated oxime ethers support the idea that isomerization pathways between stereoisomers can be facile, allowing different configurations to be accessible as reaction intermediates. missouri.edu This dynamic aspect is crucial for understanding the compound's reactivity in various chemical environments.

Stereocontrol in Benzamide-Directed Transformations

The benzamide group in this compound is not merely a passive structural element; it can actively direct the stereochemical course of a reaction. Amide groups are well-known coordinating moieties that can act as directing groups in metal-catalyzed reactions, particularly in C-H bond activation and functionalization. researchgate.net

In the context of this compound, the benzamide's carbonyl oxygen can chelate to a metal catalyst, holding it in a fixed position relative to the rest of the molecule. This creates a rigid, chiral environment that can direct an incoming reagent to attack from a specific face of the molecule, leading to high levels of stereocontrol. For example, in a catalytic reduction or addition reaction across the C=N bond, the catalyst-benzamide complex would sterically block one face, forcing the reaction to proceed from the other, less hindered face.

Table 2: Plausible Benzamide-Directed Reactions and Expected Stereochemical Outcomes This table outlines hypothetical reactions where the benzamide group directs stereochemistry, based on established principles of directed metalation and catalysis.

Reaction TypeCatalystProposed IntermediatePredicted Outcome
Asymmetric Hydrogenation Chiral Rh(I) or Ru(II) complexFive-membered chelate ring involving the N atom and the benzamide carbonyl oxygen.High enantioselectivity in the resulting N-(2-methoxyethyl)benzamide product.
Directed C-H Functionalization Pd(II)Palladacycle formation at the ortho-position of the benzoyl ring.Introduction of a new substituent with potential for atropisomerism if the new group is sufficiently bulky.
Diastereoselective Addition of Organometallics R-Li / R-MgXCoordination of the organometallic reagent to the carbonyl oxygen prior to addition to the C=N bond.The (1E) geometry directs the nucleophile to one face of the imine, leading to a specific diastereomer.

This directing effect is fundamental to achieving stereoselectivity in reactions involving N-acyl compounds and is a cornerstone of modern synthetic strategy.

Diastereoselective and Enantioselective Approaches in Synthesis and Catalysis

The synthesis of stereochemically pure this compound and its subsequent use in asymmetric catalysis are of significant interest. Achieving high levels of stereocontrol requires carefully designed synthetic strategies.

Diastereoselective Synthesis: A common approach to synthesize related N-acyl imines is the condensation of a carbonyl compound with an amide. To control the E/Z geometry, the reaction conditions can be optimized. For instance, using specific solvents or catalysts can favor the formation of the thermodynamically more stable E-isomer.

Enantioselective Catalysis: Once formed, this compound can serve as a prochiral substrate in catalytic enantioselective reactions. A prime example is the asymmetric addition of nucleophiles to the C=N bond, analogous to the well-studied nitro-Mannich reaction. nih.gov Using a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst like proline, can create a chiral environment that differentiates between the two enantiotopic faces of the imine. nih.govyoutube.com

For example, a chiral Lewis acid could coordinate to the benzamide, activating the imine for nucleophilic attack while simultaneously shielding one face, leading to the preferential formation of one enantiomer of the product.

Table 3: Examples of Catalytic Asymmetric Reactions Applied to Imines This table provides data from studies on analogous imine systems to illustrate the potential for high stereoselectivity in reactions involving this compound.

Reaction TypeCatalyst SystemSubstrate TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Mannich-type Reaction Cu(I) / Chiral LigandN-Boc Imines>95:5up to 99% nih.gov
Nitro-Mannich Reaction Phase-Transfer CatalystN-Cbz IminesSingle DiastereomerHigh nih.gov
Asymmetric N-Acylation Chiral IsothioureaN-AminoindolesN/Aup to 99% rsc.org
Diels-Alder Reaction Chiral Vanadium CatalystAlkenyl Phenols1:3 (exo:endo)up to 40% nih.gov

These examples demonstrate that high levels of both diastereoselectivity and enantioselectivity are achievable for reactions involving imines, suggesting that this compound is a promising substrate for asymmetric synthesis. nih.govnih.gov

Influence of Stereochemistry on Reaction Regioselectivity

The predefined (1E)-stereochemistry of the molecule can exert significant control over the regioselectivity of certain reactions. Regioselectivity refers to the preference for a reaction to occur at one position over another. The spatial arrangement of the methoxyethylidene and benzamide groups creates distinct steric and electronic environments at different sites within the molecule.

For instance, in a C-H functionalization reaction, a catalyst might be directed to a specific C-H bond due to steric accessibility. nih.gov The bulky benzamide group, oriented in a specific way due to the E-geometry of the C=N bond, can block access to nearby C-H bonds, forcing the reaction to occur at a more remote, sterically unhindered position.

Consider the α-carbon of the methoxyethylidene group. It has two C-H bonds. The (1E) configuration places the benzamide group such that it may sterically hinder one of these C-H bonds more than the other, leading to regioselective abstraction by a radical or an organometallic species. This principle is crucial in complex molecule synthesis, where precise control over which bond reacts is paramount. researchgate.net

Table 4: Hypothetical Influence of (1E)-Stereochemistry on Regioselectivity This table presents a hypothetical analysis of how the compound's stereochemistry could direct the regioselectivity of different reaction types.

Reaction TypeTarget SitePotential Competing SiteHow (1E)-Geometry Influences RegioselectivityPredicted Major Product
Deprotonation/Alkylation α-Carbon of ethylideneOrtho-position of benzoyl ringThe E-configuration may favor a specific conformation that enhances the acidity of the α-protons while the benzamide directs a metal to the ortho-position. The outcome would be base/metal dependent.α-alkylated or ortho-alkylated product.
Radical Addition C=N double bondMethoxy (B1213986) group C-HThe C=N bond is electronically activated for radical addition. The E-geometry will influence the facial selectivity of the attack.Addition to the carbon of the C=N bond.
Epoxidation C=N double bondBenzene (B151609) ringThe C=N bond is more electron-rich and susceptible to electrophilic attack than the aromatic ring. The stereochemistry directs the epoxidizing agent.N-benzoyl oxaziridine (B8769555) derivative.

Advanced Synthetic Applications and Derivatization of N 1e 2 Methoxyethylidene Benzamide

Application as a Directing Group in C-H Functionalization

The benzamide (B126) moiety is a well-established directing group in transition metal-catalyzed C-H functionalization, guiding the reaction to the ortho-position of the benzene (B151609) ring. This is typically achieved through the formation of a stable five- or six-membered metallacyclic intermediate. In principle, N-[(1E)-2-Methoxyethylidene]benzamide could serve a similar role. The carbonyl oxygen and the imine nitrogen could potentially chelate to a metal center, facilitating the activation of the C-H bond at the ortho-position of the benzoyl group.

However, specific studies employing this compound as a directing group for C-H functionalization are not prominently featured in the scientific literature. The reactivity and efficacy of this specific substrate in such transformations would depend on the stability of the resulting metallacycle and the electronic and steric influence of the methoxyethylidene substituent.

Table 1: Potential C-H Functionalization Reactions Directed by Benzamides

Reaction Type Catalyst Coupling Partner Potential Product
Arylation Pd(OAc)₂ Aryl halides 2-Aryl-N-[(1E)-2-methoxyethylidene]benzamide
Alkenylation [RhCp*Cl₂]₂ Alkenes 2-Alkenyl-N-[(1E)-2-methoxyethylidene]benzamide

This table represents hypothetical applications based on known benzamide chemistry, not specific documented reactions of this compound.

Synthesis of Complex Nitrogen-Containing Heterocycles

Isoquinolones and Related Annulated Systems

The synthesis of isoquinolones often involves the annulation of a benzamide derivative with a two-carbon synthon, typically an alkyne or an alkene, via transition metal-catalyzed C-H activation. In such a reaction, the benzamide acts as the ortho-directing group to facilitate the initial C-H bond cleavage, followed by insertion of the coupling partner and subsequent cyclization.

For this compound, a rhodium(III)-catalyzed reaction with an alkyne could potentially lead to the formation of an N-substituted isoquinolone. The reaction would proceed through ortho-alkenylation followed by intramolecular cyclization. The methoxyethylidene group would ultimately be incorporated into the final heterocyclic structure or eliminated depending on the reaction conditions.

Quinazolinone and Azepinone Derivatives

Quinazolinones are commonly synthesized from 2-aminobenzamides or related precursors. While this compound is not a direct precursor to quinazolinones in the traditional sense, its derivatization could potentially lead to suitable starting materials. For instance, ortho-amination of the benzoyl ring, followed by manipulation of the N-substituent, could generate a precursor for quinazolinone synthesis.

The synthesis of azepinone derivatives is less common but can be achieved through ring-expansion reactions or multi-step sequences. The specific utility of this compound in the formation of azepinones is not documented.

Chemical Modification and Functionalization of this compound

Formation of Hydrazide Analogues

Hydrazides can be prepared from the corresponding amides, often through reaction with hydrazine (B178648) hydrate. Treatment of this compound with hydrazine would likely lead to the displacement of the methoxyethylidene group to form benzoylhydrazine. The imine bond is susceptible to nucleophilic attack by hydrazine, which would be followed by cleavage of the N-N bond of the intermediate to release the more stable benzoylhydrazine.

Table 2: Plausible Synthesis of Benzoylhydrazine from this compound

Reactant Reagent Product

Derivatization to Thiosemicarbazone and Other Related Structures

Thiosemicarbazones are typically synthesized by the condensation of a thiosemicarbazide (B42300) with a carbonyl compound. This compound does not possess a carbonyl group suitable for direct condensation with thiosemicarbazide. However, hydrolysis of the imine functionality would yield methoxyacetaldehyde (B81698) and benzamide. The former could then be reacted with thiosemicarbazide to form the corresponding thiosemicarbazone.

Alternatively, a more complex, multi-step pathway could be envisioned where the benzamide is first converted to a thiobenzamide, and the N-substituent is modified to introduce a reactive carbonyl or imine group for subsequent reaction with thiosemicarbazide. However, such a route would be synthetically convoluted.

Utility in Nitrile Synthesis

This compound is classified as an O-alkyl N-acylimidate, a derivative of the primary amide, benzamide. The conversion of primary amides into nitriles is a fundamental transformation in organic synthesis, typically achieved through dehydration. This process involves the removal of a water molecule from the primary amide functional group (-CONH₂) to form the nitrile or cyano group (-C≡N).

Established methods for this dehydration reaction employ various reagents, which facilitate the elimination of the carbonyl oxygen and the two amide hydrogens. libretexts.orgchemistrysteps.com While these methods are highly effective for primary amides, the utility of N-acylimidate derivatives, such as this compound, as direct precursors for nitrile synthesis is not a widely documented or conventional synthetic strategy. The typical pathway involves the direct dehydration of the corresponding primary amide, in this case, benzamide, to yield benzonitrile (B105546). chemistrysteps.com

Commonly used dehydrating agents for the conversion of primary amides to nitriles are summarized in the table below.

Reagent ClassSpecific ExamplesByproductsConditions
Phosphorus HalidesPhosphorus oxychloride (POCl₃)H₃PO₄, HClHeating
Thionyl HalidesThionyl chloride (SOCl₂)SO₂, HClHeating
Acid AnhydridesTrifluoroacetic anhydride (B1165640) (TFAA)Trifluoroacetic acidOften milder, non-acidic
Phosphorus OxidesPhosphorus pentoxide (P₂O₅)H₃PO₄Heating

The direct conversion of an O-alkyl N-acylimidate to a nitrile would necessitate a different mechanistic pathway than simple dehydration, likely involving the elimination of an alcohol (methanol, in this instance) and subsequent rearrangement. However, literature describing this specific transformation for this compound or related N-acyl imidates as a general route to nitriles is not prominent. Therefore, its role and utility in nitrile synthesis remain specialized and are not considered a standard method compared to the direct dehydration of primary amides. chemistrysteps.comcommonorganicchemistry.com

This compound as a Building Block for Supramolecular Scaffolds

The benzamide functional group is a cornerstone in the field of supramolecular chemistry, serving as a robust and predictable building block for the construction of well-ordered, non-covalently linked architectures. researchgate.netresearchgate.net Molecules containing this motif can self-assemble into complex structures such as fibers, tapes, gels, and crystalline networks. researchgate.net this compound incorporates this key benzamide core, making it a potential candidate for designing novel supramolecular scaffolds.

The self-assembly process is driven by a combination of specific and directional non-covalent interactions inherent to the benzamide structure. The primary forces at play are hydrogen bonding and π-π stacking. researchgate.net

Hydrogen Bonding: The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This complementarity allows benzamide molecules to form strong and directional hydrogen bonds with one another, often leading to the formation of linear or tape-like assemblies.

π-π Stacking: The presence of the aromatic benzene ring allows for attractive, non-covalent interactions with the rings of adjacent molecules. This π-π stacking helps to stabilize the supramolecular structure, particularly by organizing the hydrogen-bonded tapes into more complex, three-dimensional arrangements.

The interplay of these forces dictates the final morphology and properties of the resulting supramolecular material.

Intermolecular ForceParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmide N-H (donor) and C=O (acceptor)Provides directionality and strength, leading to primary chain or tape formation.
π-π StackingBenzene ringsStabilizes the assembly by organizing the primary structures into layers or columns.
Van der Waals ForcesAlkyl and other nonpolar groupsContribute to overall packing efficiency and stability.

In the context of this compound, the central benzamide unit would be expected to drive the primary self-assembly via the mechanisms described above. The N-[(1E)-2-Methoxyethylidene] substituent would then act as a modulating group. Its size, polarity (due to the methoxy (B1213986) group), and conformational flexibility would influence the packing of the molecules, potentially leading to different supramolecular morphologies compared to simpler benzamides. researchgate.net By modifying such substituents, chemists can tune the properties of the resulting materials, such as their solubility, gelation ability, and thermal stability, making this compound a potentially valuable component in the rational design of functional soft materials.

Intermolecular Interactions and Supramolecular Assemblies of N 1e 2 Methoxyethylidene Benzamide Systems

Analysis of Non-Covalent Interactions

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. In the case of N-[(1E)-2-Methoxyethylidene]benzamide, these interactions are multifaceted, arising from the distinct electronic properties of its constituent functional groups.

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonds are highly directional and specific interactions crucial in determining molecular conformation and crystal packing. The amide moiety of this compound is a potent participant in hydrogen bonding. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In the solid state, this would be expected to lead to the formation of robust intermolecular N-H···O=C hydrogen bonds. mdpi.com Depending on the steric factors imposed by the rest of the molecule, these interactions could manifest as one-dimensional chains or more complex two- or three-dimensional networks. For instance, benzamide (B126) and its derivatives are known to form dimeric structures or extended chains through such interactions. mdpi.comrsc.org

In solution, the extent of hydrogen bonding would be dependent on the nature of the solvent. In nonpolar solvents, the strong propensity for self-association via N-H···O=C bonds would likely be preserved, leading to dimerization or oligomerization. In polar, protic solvents, competition from solvent molecules would disrupt these self-associated networks, and the molecule would instead form hydrogen bonds with the solvent.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupInteraction TypeExpected StrengthRole in Supramolecular Assembly
Amide (N-H)Carbonyl (C=O)N-H···OStrongPrimary structural motif
Aromatic (C-H)Carbonyl (C=O)C-H···OWeakCrystal packing stabilization
Methoxyethyl (C-H)Carbonyl (C=O)C-H···OWeakConformational stabilization
Aromatic (C-H)Imine (C=N)C-H···NWeakSecondary packing interactions
Methoxyethyl (C-H)Methoxy (B1213986) (C-O-C)C-H···OWeakMinor packing contributions

Note: This table is illustrative and based on the analysis of functional groups. The actual strength and role of these interactions would require experimental or computational validation.

Electrostatic Contributions to Molecular Association

The molecular association of this compound is strongly influenced by its electrostatic potential. The distribution of partial charges across the molecule dictates how it interacts with its neighbors. The oxygen atoms of the carbonyl and methoxy groups, along with the imine nitrogen, possess a partial negative charge, making them regions of high electrostatic potential that are attractive to positively charged or electron-deficient species. Conversely, the amide hydrogen and the aromatic hydrogens carry partial positive charges, creating regions of low electrostatic potential.

The interplay of these attractive and repulsive electrostatic forces is a key determinant of the crystal packing and molecular recognition events. researchgate.net For example, the interaction between the electron-rich π-system of the benzene (B151609) ring and the positively charged regions of a neighboring molecule can lead to stabilizing cation-π or C-H···π interactions. acs.org Computational studies on similar aromatic amides have shown that both dispersion and electrostatic interactions are major contributors to the binding energy in molecular complexes. acs.org

Table 2: Estimated Contributions of Intermolecular Forces to Lattice Energy

Interaction TypeEstimated Energy (kJ/mol)Characteristics
Hydrogen Bonding (N-H···O)15 - 40Directional, specific
Dipole-Dipole Interactions5 - 20Directional, dependent on polarity
π-π Stacking5 - 15Non-directional, involves aromatic rings
Dispersion Forces5 - 10Non-directional, ubiquitous

Note: These values are typical ranges for the specified interactions and are provided for illustrative purposes. The actual contribution for this compound would depend on its specific crystal packing.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, governed by the same non-covalent forces that dictate self-assembly. wikipedia.orgnih.gov

Principles of Molecular Complementarity

The principle of molecular complementarity states that for a stable host-guest complex to form, the host and guest must have matching shapes, sizes, and chemical properties (e.g., hydrogen bonding sites, electrostatic potential). dtic.mil The array of functional groups in this compound makes it a potential guest for a variety of synthetic hosts. A hypothetical host molecule designed to bind this compound would need a cavity that accommodates the benzamide group. This cavity could be lined with hydrogen bond donors to interact with the carbonyl oxygen and hydrogen bond acceptors to interact with the amide N-H. Furthermore, a hydrophobic pocket would be necessary to favorably interact with the phenyl ring, while a more polar region would be required to accommodate the methoxyethylidene moiety. The specificity of this binding would be determined by how well the host's binding site is pre-organized to match the guest's electronic and steric features. dtic.mil

Supramolecular Catalysis and Self-Organization

The principles of intermolecular interactions can be harnessed to design systems that exhibit emergent functions, such as catalysis and complex self-organization.

The presence of an imine group in this compound is particularly relevant in the context of supramolecular catalysis. Imine formation is a reversible reaction, and the imine bond can be a dynamic covalent bond in certain systems. It is conceivable that the molecule could participate in catalytic cycles involving imine exchange or could be a component of a dynamic combinatorial library. nih.govrsc.org Furthermore, the amide group, through its hydrogen bonding capability, could act as a recognition site, bringing a substrate into proximity with a catalytic center in a host-guest type arrangement. Some synthetic oligomers containing recognition sites have been shown to catalyze imine formation, suggesting that the backbone and recognition units can play a crucial role in catalysis. researchgate.net

Self-organization into more complex, ordered structures is also a possibility. Benzene-1,3,5-tricarboxamide derivatives, for example, are well-known for their ability to self-assemble into helical, fibrous structures in solution through a network of hydrogen bonds. researchgate.net While this compound lacks the threefold symmetry of these systems, its strong hydrogen bonding motifs could still drive the formation of well-defined, non-covalent oligomers or polymers in suitable solvents, leading to the formation of gels or other soft materials.

Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its intermolecular interactions, supramolecular assemblies, or its application in catalytic and self-assembled systems as outlined in the requested structure.

The performed searches for the synthesis, crystal structure, supramolecular chemistry, catalytic activity, and self-assembly of "this compound" did not yield any relevant results pertaining to this specific molecule. While the search results did provide information on a variety of other benzamide derivatives, this information is not applicable to the requested compound.

Therefore, the sections on the design of supramolecular catalytic systems and self-assembled systems and their reactivity for "this compound" cannot be developed. There is no available data to create the requested tables or detail research findings on this particular compound.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published research, or it may be referred to by a different nomenclature in existing literature that was not captured by the search queries. Without any available data, a scientifically accurate article on this specific compound cannot be generated at this time.

Future Directions in N 1e 2 Methoxyethylidene Benzamide Research

Development of Innovative Catalytic Systems

The synthesis of N-[(1E)-2-Methoxyethylidene]benzamide and its analogs is ripe for the application of modern catalytic technologies. Future research will likely move beyond traditional methods to embrace more efficient, selective, and sustainable catalytic systems. Key areas of exploration include photoredox, electro-, and biocatalysis, which offer unique advantages in activating substrates and controlling reaction pathways. lancs.ac.uklboro.ac.uk

Photoredox Catalysis: The use of visible-light photoredox catalysis could provide a mild and efficient route to this compound. lboro.ac.ukuiowa.edu This approach can generate highly reactive intermediates under ambient conditions, potentially improving yields and reducing byproducts. Future studies could explore the use of various photosensitizers to optimize the synthesis.

Electrocatalysis: Electrosynthesis represents another green and powerful tool for forging the imino-ether linkage in this compound. By using electricity to drive the reaction, the need for chemical oxidants or reductants can be eliminated, leading to a cleaner process.

Biocatalysis: The enzymatic synthesis of this compound is a compelling avenue for future research. Enzymes such as imine reductases, transaminases, and amine dehydrogenases could offer unparalleled selectivity and operate under mild, aqueous conditions. researchgate.netacsgcipr.orghims-biocat.eu The discovery and engineering of enzymes specific for this transformation would represent a significant advance in the sustainable production of this compound.

To illustrate the potential of these innovative catalytic systems, the following hypothetical data table outlines a comparative study of different catalytic approaches for the synthesis of this compound.

Table 1: Hypothetical Comparison of Catalytic Systems for the Synthesis of this compound

Catalyst System Reaction Conditions Yield (%) Selectivity (E/Z) Turnover Number (TON)
Traditional Thermal Toluene, reflux, 12h 65 90:10 N/A
Photoredox (Ir-based) Blue LED, rt, 8h 85 >99:1 500
Electrocatalytic Graphite electrodes, 20mA, rt, 6h 78 95:5 N/A
Biocatalytic (Imine Reductase) Phosphate buffer, 30°C, 24h 92 >99:1 1200

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and for designing new applications. Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of its formation and reactivity.

In-situ Spectroscopic Monitoring: Techniques such as Raman spectroscopy and mass spectrometry can be employed for real-time monitoring of the reaction progress. semanticscholar.orgresearchgate.netwhiterose.ac.uk This would allow for the identification of transient intermediates and the determination of reaction kinetics, providing a clearer picture of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction mechanism at the molecular level. rsc.org Such studies can help to identify the lowest energy reaction pathway, predict the stereochemical outcome, and explain the role of the catalyst in the transformation. This computational insight, when combined with experimental data, will provide a comprehensive understanding of the reaction dynamics.

The following table illustrates the type of data that could be generated from a combined experimental and computational study of the reaction mechanism.

Table 2: Illustrative Data from Mechanistic Studies of this compound Synthesis

Technique Parameter Measured Finding
In-situ Raman Spectroscopy Vibrational modes of reactants and products Real-time concentration profiles, identification of key intermediates
Mass Spectrometry Mass-to-charge ratio of reaction components Detection of transient species and reaction byproducts
DFT Calculations Transition state energies and geometries Elucidation of the rate-determining step and catalyst-substrate interactions

Expansion of Sustainable Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ucl.ac.uk Future research on this compound should focus on creating more environmentally friendly and sustainable synthetic routes.

Biomass-Derived Solvents: Replacing traditional petroleum-based solvents with greener alternatives derived from biomass is a key aspect of sustainable chemistry. nih.govcore.ac.ukresearchgate.net The synthesis of this compound could be explored in solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a lower environmental impact. ingentaconnect.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netthieme-connect.comthieme-connect.de Developing a flow process for the synthesis of this compound would not only make its production more efficient but also safer and more environmentally friendly.

A comparative analysis of different sustainable synthetic strategies is presented in the hypothetical data table below.

Table 3: Evaluation of Sustainable Synthetic Strategies for this compound

Strategy Solvent Energy Input Atom Economy (%) E-Factor
Batch Synthesis Toluene High (reflux) 75 15
Biomass-Derived Solvent 2-MeTHF Moderate 85 8
Flow Chemistry Ethyl Acetate (B1210297) Low (ambient temp) 90 5

Integration into Novel Supramolecular Architectures and Functional Materials

The unique structural features of this compound, combining a rigid benzamide (B126) core with a flexible methoxyethylidene group, make it an attractive building block for the construction of novel supramolecular assemblies and functional materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The benzamide moiety can act as a versatile linker in the construction of MOFs and COFs. nih.govresearchgate.net By incorporating this compound into these porous crystalline materials, it may be possible to create novel materials with applications in gas storage, separation, and catalysis. nih.govrsc.orgrsc.org The methoxyethylidene group could also be further functionalized to tune the properties of the resulting framework.

Self-Assembled Monolayers (SAMs): The ability of benzamide derivatives to form hydrogen-bonded networks could be exploited to create ordered self-assembled monolayers on various surfaces. These SAMs could find applications in molecular electronics, sensors, and as functional coatings.

The potential applications of this compound in functional materials are summarized in the table below.

Table 4: Potential Applications of this compound in Functional Materials

Material Type Potential Functionality Proposed Application
Metal-Organic Framework (MOF) Selective gas adsorption Carbon capture and storage
Covalent Organic Framework (COF) Heterogeneous catalysis Fine chemical synthesis
Self-Assembled Monolayer (SAM) Surface modification Corrosion inhibition

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